1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Overview
Description
Scientific Research Applications
Synthesis and Diversification in Medicinal Chemistry
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is utilized in the synthesis of novel heterocyclic amino acid derivatives, which are significant in medicinal chemistry. A study by Gudelis et al. (2023) demonstrated the synthesis of these derivatives containing azetidine and oxetane rings, showing their potential in diversifying pharmacological compounds (Gudelis et al., 2023).
Application in Combinatorial Chemistry
The compound has been used in the development of new scaffolds for combinatorial chemistry. Schramm et al. (2010) elaborated on the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, indicating the broad applicability of azetidine derivatives in this field (Schramm et al., 2010).
Radical Addition Method in Drug Discovery
The Minisci reaction, a radical addition method, has been employed to introduce azetidine into heteroaromatic systems used in drug discovery. This process, demonstrated by Duncton et al. (2009), shows the versatility of azetidine derivatives in modifying drug compounds (Duncton et al., 2009).
Antibacterial Agents
Azetidine derivatives, including those similar to 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine, have been synthesized and evaluated for their antibacterial properties. A study by Frigola et al. (1994) explored the synthesis and biological activity of 7-azetidinylquinolones as antibacterial agents (Frigola et al., 1994).
Synthesis of Fluorinated Beta-Amino Acid
The compound has also been used in the synthesis of fluorinated beta-amino acids, as shown by Van Hende et al. (2009). They successfully synthesized 1-Boc-3-fluoroazetidine-3-carboxylic acid, showcasing the compound's utility in creating novel amino acids (Van Hende et al., 2009).
properties
IUPAC Name |
tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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